molecular formula C22H34N4O4 B6100232 1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol

1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B6100232
M. Wt: 418.5 g/mol
InChI Key: DAYQEBUPUJWIJS-UHFFFAOYSA-N
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Description

1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound featuring a pyrazole ring, a morpholine ring, and a methoxyphenoxy group

Preparation Methods

The synthesis of 1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Mechanism of Action

The mechanism of action of 1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or modulating the activity of target proteins . This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Properties

IUPAC Name

1-[2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylamino]methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O4/c1-16-20(17(2)25-24-16)7-8-23-13-18-5-4-6-21(28-3)22(18)30-15-19(27)14-26-9-11-29-12-10-26/h4-6,19,23,27H,7-15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYQEBUPUJWIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCNCC2=C(C(=CC=C2)OC)OCC(CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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